molecular formula C9H9BO4 B2567037 5,10,13-Trioxa-4-boratricyclo[7.4.0.0,3,7]trideca-1,3(7),8-trien-4-ol CAS No. 2246729-94-0

5,10,13-Trioxa-4-boratricyclo[7.4.0.0,3,7]trideca-1,3(7),8-trien-4-ol

Cat. No.: B2567037
CAS No.: 2246729-94-0
M. Wt: 191.98
InChI Key: KJUWRQGZSJYDCD-UHFFFAOYSA-N
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Description

5,10,13-Trioxa-4-boratricyclo[7400,3,7]trideca-1,3(7),8-trien-4-ol is a complex organoboron compound with a unique tricyclic structure It is characterized by the presence of boron, oxygen, and carbon atoms arranged in a specific configuration

Scientific Research Applications

5,10,13-Trioxa-4-boratricyclo[7.4.0.0,3,7]trideca-1,3(7),8-trien-4-ol has several applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,13-Trioxa-4-boratricyclo[7.4.0.0,3,7]trideca-1,3(7),8-trien-4-ol typically involves the reaction of boronic acids or boronate esters with suitable organic precursors. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the boron-containing tricyclic structure. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include continuous flow synthesis techniques, which allow for better control over reaction parameters and improved safety in handling reactive intermediates .

Chemical Reactions Analysis

Types of Reactions

5,10,13-Trioxa-4-boratricyclo[7.4.0.0,3,7]trideca-1,3(7),8-trien-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5,10,13-Trioxa-4-boratricyclo[7.4.0.0,3,7]trideca-1,3(7),8-trien-4-ol involves its interaction with molecular targets through its boron center. The boron atom can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound’s unique structure allows it to participate in specific pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,10,13-Trioxa-4-boratricyclo[7.4.0.0,3,7]trideca-1,3(7),8-trien-4-ol is unique due to its tricyclic structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological targets and makes it a versatile compound in various applications .

Properties

IUPAC Name

1-hydroxy-6,7-dihydro-3H-oxaborolo[3,4-g][1,4]benzodioxine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO4/c11-10-7-4-9-8(12-1-2-13-9)3-6(7)5-14-10/h3-4,11H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUWRQGZSJYDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=CC3=C(C=C2CO1)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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